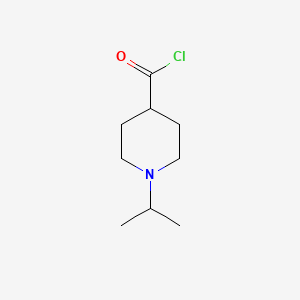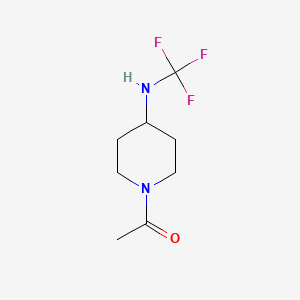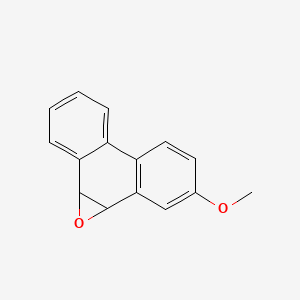
Phenanthro(9,10-b)oxirene, 1a,9b-dihydro-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1a,9b-dihydrophenanthro[9,10-b]oxirene is a chemical compound with the molecular formula C15H12O2 and a molecular weight of 224.25 g/mol . This compound is part of the phenanthro[9,10-b]oxirene family and is characterized by its unique structure, which includes a methoxy group and an oxirene ring fused to a phenanthrene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1a,9b-dihydrophenanthro[9,10-b]oxirene typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene derivatives, which are readily available.
Oxirene Formation: The formation of the oxirene ring is a key step, which can be accomplished through an epoxidation reaction using peracids or other oxidizing agents.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1a,9b-dihydrophenanthro[9,10-b]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirene ring to a diol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diols .
Scientific Research Applications
3-Methoxy-1a,9b-dihydrophenanthro[9,10-b]oxirene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest in biochemical research.
Mechanism of Action
The mechanism of action of 3-methoxy-1a,9b-dihydrophenanthro[9,10-b]oxirene involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and oxirene ring play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A parent compound with a similar structure but lacking the methoxy and oxirene groups.
1a,9b-Dihydrophenanthro[9,10-b]oxirene: Similar but without the methoxy group.
3-Methoxyphenanthrene: Similar but without the oxirene ring.
Uniqueness
3-Methoxy-1a,9b-dihydrophenanthro[9,10-b]oxirene is unique due to the presence of both the methoxy group and the oxirene ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications .
Properties
CAS No. |
61346-13-2 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
8-methoxy-1a,9b-dihydrophenanthro[9,10-b]oxirene |
InChI |
InChI=1S/C15H12O2/c1-16-9-6-7-11-10-4-2-3-5-12(10)14-15(17-14)13(11)8-9/h2-8,14-15H,1H3 |
InChI Key |
RLEPGBMNDCFEOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC=CC=C3C4C2O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



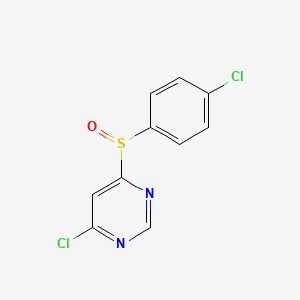

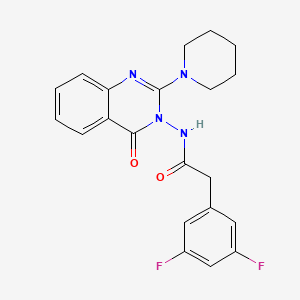
![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13962016.png)
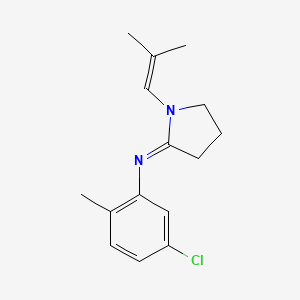

![8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane](/img/structure/B13962043.png)
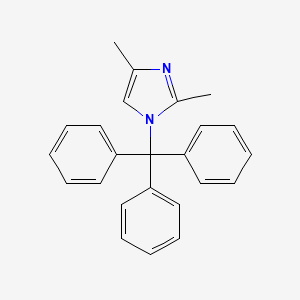
![7H-Furo[2,3-f]indole](/img/structure/B13962048.png)

